molecular formula C8H17N3O B6144502 N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide CAS No. 1016794-51-6

N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide

Cat. No. B6144502
CAS RN: 1016794-51-6
M. Wt: 171.24 g/mol
InChI Key: GVZDABQVSXRGAK-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 1016794-51-6 . It has a molecular weight of 171.24 . The IUPAC name for this compound is (1E)-N’-hydroxy-2-(2-methyl-1-piperidinyl)ethanimidamide . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide” is a solid at room temperature . It has a predicted boiling point of 305.8° C at 760 mmHg . The predicted density is 1.2 g/cm^3 , and the predicted refractive index is n 20D 1.57 .

Safety and Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDABQVSXRGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45791430

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